molecular formula C25H22N2O4 B314200 PROPAN-2-YL 4-[(4Z)-3-METHYL-5-OXO-4-[(5-PHENYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE

PROPAN-2-YL 4-[(4Z)-3-METHYL-5-OXO-4-[(5-PHENYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE

Katalognummer: B314200
Molekulargewicht: 414.5 g/mol
InChI-Schlüssel: XFLFVJYURQABLE-JCMHNJIXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isopropyl 4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate is a complex organic compound with a unique structure that combines various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 4-[(4Z)-3-METHYL-5-OXO-4-[(5-PHENYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE typically involves multiple steps. The starting materials include isopropyl benzoate, 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole, and 5-phenyl-2-furylmethanol. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficiency and high yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Isopropyl 4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Isopropyl 4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of PROPAN-2-YL 4-[(4Z)-3-METHYL-5-OXO-4-[(5-PHENYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Isopropyl 4-{3-methyl-5-oxo-4-[(5-phenyl-2-furyl)methylene]-4,5-dihydro-1H-pyrazol-1-yl}benzoate can be compared with other similar compounds, such as:

    Isopropyl benzoate: A simpler ester with fewer functional groups.

    3-methyl-5-oxo-4,5-dihydro-1H-pyrazole: A pyrazole derivative with potential biological activities.

    5-phenyl-2-furylmethanol: A furan derivative with unique chemical properties.

The uniqueness of PROPAN-2-YL 4-[(4Z)-3-METHYL-5-OXO-4-[(5-PHENYLFURAN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZOATE lies in its combination of these functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C25H22N2O4

Molekulargewicht

414.5 g/mol

IUPAC-Name

propan-2-yl 4-[(4Z)-3-methyl-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]pyrazol-1-yl]benzoate

InChI

InChI=1S/C25H22N2O4/c1-16(2)30-25(29)19-9-11-20(12-10-19)27-24(28)22(17(3)26-27)15-21-13-14-23(31-21)18-7-5-4-6-8-18/h4-16H,1-3H3/b22-15-

InChI-Schlüssel

XFLFVJYURQABLE-JCMHNJIXSA-N

SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC(C)C

Isomerische SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC(C)C

Kanonische SMILES

CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)OC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.